molecular formula C10H16N4O B2670702 (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 2044706-31-0

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2670702
CAS No.: 2044706-31-0
M. Wt: 208.265
InChI Key: RVSSCNUDARFCGB-DTWKUNHWSA-N
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Description

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide is a chiral compound with a specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Pyrazole Group: The 1,5-dimethylpyrazole group can be introduced via a condensation reaction between a pyrazole derivative and the pyrrolidine intermediate.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as chirality or enhanced stability.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in the design of enantioselective drugs and catalysts.

Properties

IUPAC Name

(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSCNUDARFCGB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CNCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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